![molecular formula C16H18N4O B6435038 N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2549029-87-8](/img/structure/B6435038.png)
N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide, commonly referred to as CPMA, is a synthetic compound that has been used to study the effects of certain biochemical and physiological processes. CPMA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of hormones that regulate inflammation, pain, and other physiological processes. CPMA has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments are discussed in
Aplicaciones Científicas De Investigación
CPMA has been used in a variety of scientific research applications, including the study of inflammation, pain, and other physiological processes. It has also been used to study the effects of certain drugs on N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide inhibition. Additionally, CPMA has been used in the study of the effects of environmental toxins on the body.
Mecanismo De Acción
CPMA acts as an inhibitor of the enzyme cyclooxygenase-2 (N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide). This enzyme is involved in the production of prostaglandins, a group of hormones that regulate inflammation, pain, and other physiological processes. By inhibiting N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide, CPMA prevents the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
CPMA has been shown to reduce inflammation and pain in laboratory animals. Additionally, it has been shown to reduce the production of certain cytokines, which are proteins involved in inflammation. CPMA has also been shown to reduce the production of certain enzymes involved in the breakdown of proteins and lipids, which can lead to the accumulation of these molecules in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMA has several advantages for laboratory experiments. It is a potent inhibitor of N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide, which makes it ideal for studying the effects of N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide inhibition. Additionally, it is a synthetic compound, so it is easy to obtain and use in experiments. However, CPMA has some limitations for laboratory experiments. It is a relatively new compound, so there is limited research available on its effects. Additionally, it is not approved for human use, so it cannot be used in clinical trials.
Direcciones Futuras
There are several potential future directions for research on CPMA. One potential direction is to investigate the effects of CPMA on other enzymes involved in inflammation, such as 5-lipoxygenase and phospholipase A2. Additionally, further research could be done to investigate the effects of CPMA on other physiological processes, such as cell proliferation and apoptosis. Additionally, more research could be done to investigate the potential therapeutic applications of CPMA in humans. Finally, further research could be done to investigate the potential side effects of CPMA in humans.
Métodos De Síntesis
CPMA is synthesized using a two-step process. The first step involves the reaction of 2-cyclopropyl-6-methylpyrimidin-4-amine with phenylacetyl chloride to form an amide intermediate. The second step involves the reaction of the amide intermediate with 3-aminophenylacetamide to form CPMA.
Propiedades
IUPAC Name |
N-[3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-10-8-15(20-16(17-10)12-6-7-12)19-14-5-3-4-13(9-14)18-11(2)21/h3-5,8-9,12H,6-7H2,1-2H3,(H,18,21)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHWJNAFPIHLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC3=CC(=CC=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.